

historical account of Uranium-237 discovery by Nishina

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Compound of Interest

Compound Name: Uranium-237

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A Historical Account of the Discovery of **Uranium-237** by Yoshio Nishina: An In-depth Technical Guide

This guide provides a detailed account of the discovery of the uranium isotope

^{237}U

by the Japanese physicist Yoshio Nishina and his collaborators in 1940. The content is structured for researchers, scientists, and drug development professionals, offering insights into the experimental protocols and quantitative data associated with this significant finding in nuclear physics.

Introduction

In the late 1930s, the field of nuclear physics was burgeoning with discoveries. Following the identification of nuclear fission, researchers around the world were keenly investigating the effects of neutron bombardment on heavy elements. It was in this context that Yoshio Nishina, a leading figure in nuclear science in Japan, along with his team, embarked on a series of experiments that would lead to the discovery of a new isotope of uranium,

^{237}U

. This discovery was a crucial step in understanding nuclear reactions and the production of transuranic elements.

Experimental Protocols

The discovery of

^{237}U

was the result of a meticulously planned series of experiments involving the irradiation of uranium with fast neutrons and the subsequent radiochemical analysis of the products. The core of the experimental procedure can be broken down into three main stages: neutron production and irradiation, radiochemical separation, and activity measurement.

Neutron Production and Irradiation

The primary apparatus for the production of fast neutrons was a cyclotron at the Institute of Physical and Chemical Research (RIKEN) in Tokyo.

- **Neutron Source:** Fast neutrons were generated by bombarding a lithium target with 3 MeV deuterons accelerated by the cyclotron.
- **Target Material:** The uranium target consisted of a few grams of carefully purified uranium oxide (

U_3O_8

). This purification was essential to remove any existing decay products of uranium that would interfere with the measurement of newly induced radioactivity.

- **Irradiation Process:** The purified uranium oxide was exposed to the fast neutron flux for periods ranging from a few hours to over 50 hours. The long exposure times were necessary to produce a sufficient quantity of the new isotope for detection and characterization.

Radiochemical Separation and Purification

Following irradiation, the uranium sample was subjected to a rigorous chemical separation process to isolate the uranium fraction from fission products and its own natural decay chain elements. While the original publications lack a detailed step-by-step description of the chemical procedures, the general approach for uranium purification at the time involved the following principles:

- **Dissolution:** The irradiated uranium oxide was dissolved in a strong acid, typically nitric acid, to bring the uranium and other elements into solution.

- **Precipitation and Extraction:** The separation of uranium from fission products and other transuranic elements was likely achieved through a series of precipitation and solvent extraction steps. A common method in the 1940s was the ether extraction method, where uranyl nitrate is selectively extracted into diethyl ether from an aqueous solution, leaving many fission products behind.

- **Carrier Chemistry:** To isolate and identify potential new elements, such as the daughter product of

^{237}U

(element 93), the team employed carrier precipitation techniques. For instance, they used rhenium as a carrier in an attempt to co-precipitate element 93, based on the then-current hypothesis about its chemical properties.

Activity Measurement

The radioactivity of the purified uranium fraction was measured to identify the presence of any newly formed radioactive isotopes.

- **Instrumentation:** The primary instrument for detecting beta radiation was a Lauritsen electroscope. This device measures the rate of discharge of a charged fiber, which is proportional to the intensity of the radiation.
- **Measurement Procedure:** The activity of the irradiated and purified uranium sample was measured over time. To isolate the activity of the newly produced isotope, the measurements were compared with those from a non-irradiated sample of the same purified uranium oxide. This allowed for the subtraction of the background activity from the natural decay products of uranium. By plotting the decay of the net activity over time, the half-life of the new isotope could be determined.

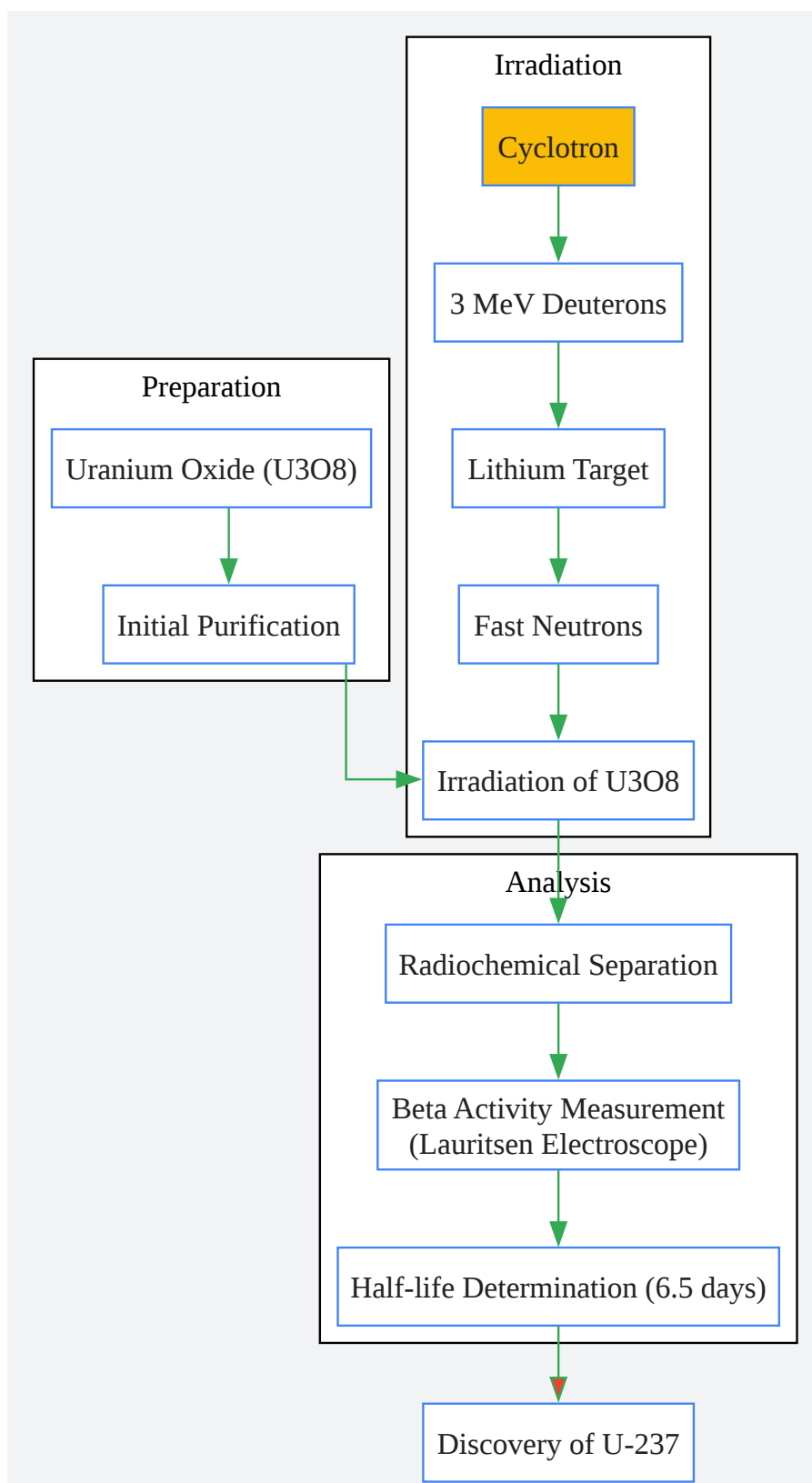
Quantitative Data

The experiments conducted by Nishina and his team yielded key quantitative data that characterized the newly discovered uranium isotope. This data has since been refined with more modern and precise measurement techniques.

Parameter	Value Reported by Nishina (1940)	Modern Accepted Value (2025)
Isotope	Uranium-237 (237U237U)	Uranium-237 (237U237U)
Half-life	6.5 days	6.75 days
Decay Mode	β^- β^- (Beta decay)	β^- β^- (Beta decay)
Beta Decay Energy (Q)	Not reported	0.519 MeV
Parent Isotope	Uranium-238 (238U238U)	Uranium-238 (238U238U)
Production Reaction	$^{238}\text{U}(n, 2n)^{237}\text{U}$ $^{238}\text{U}(n, 2n)^{237}\text{U}$ $^{238}\text{U}(n, 2n)^{237}\text{U}$ $^{238}\text{U}(n, 2n)^{237}\text{U}$	
Daughter Isotope	Element 93 (Neptunium-237)	Neptunium-237 (237Np237Np)

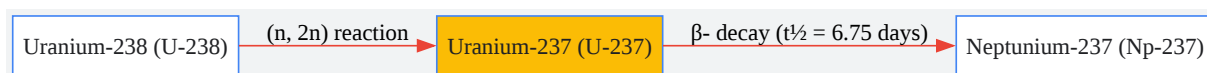
Visualizations

The following diagrams illustrate the experimental workflow and the nuclear processes involved in the discovery of **Uranium-237**.



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Caption: Experimental workflow for the discovery of **Uranium-237**.



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Caption: Nuclear reaction and decay pathway for **Uranium-237**.

Conclusion

The discovery of **Uranium-237** by Yoshio Nishina and his team was a landmark achievement in nuclear physics. It not only introduced a new isotope to the scientific community but also provided further evidence for the production of transuranic elements through neutron capture and subsequent beta decay. The experimental techniques they employed, though rudimentary by today's standards, demonstrate a high level of ingenuity and precision, paving the way for future research in nuclear science. This historical account serves as a valuable reference for understanding the foundational experiments that have shaped our modern knowledge of nuclear physics and radiochemistry.

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